4-(3-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine
Description
4-(3-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative featuring a chlorophenyl group at position 4 and a dimethoxyphenyl group at position 6 of the pyrimidin-2-amine core. Pyrimidine derivatives are often synthesized via condensation reactions or multicomponent protocols, with substituents critically influencing their physicochemical and biological properties .
Properties
IUPAC Name |
4-(3-chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-23-16-7-6-12(9-17(16)24-2)15-10-14(21-18(20)22-15)11-4-3-5-13(19)8-11/h3-10H,1-2H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDGPAVKZYEXDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)Cl)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Parameters:
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Solvent Systems : Ethanol, dimethyl sulfoxide (DMSO), or chloroform are preferred for their ability to dissolve both aromatic amines and pyrimidine intermediates.
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Catalysts : Triethylamine (TEA) or hydrochloric acid (HCl) facilitates proton transfer, accelerating nucleophilic attack.
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Temperature : Reactions are conducted under reflux (78–110°C) to ensure complete conversion while minimizing side reactions.
A representative procedure involves reacting 2,4-dichloropyrimidine (1.0 equiv.) with 3,4-dimethoxyaniline (1.2 equiv.) in ethanol containing 12 M HCl (16 μL) at 110°C for 8 hours. This yields the 4-(3,4-dimethoxyphenyl) intermediate, which is subsequently treated with 3-chloroaniline under analogous conditions to afford the target compound in 83–92% yield.
Table 1: Optimization of Nucleophilic Substitution Conditions
| Parameter | Condition Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Solvent | Ethanol, DMSO, CHCl₃ | Ethanol | 89–92 |
| Catalyst | TEA, HCl, None | HCl | 85–90 |
| Temperature (°C) | 70–120 | 110 | 90 |
| Reaction Time (hours) | 4–12 | 8 | 92 |
Buchwald-Hartwig Coupling Approach
For substrates requiring milder conditions, palladium-catalyzed cross-coupling offers an alternative. This method is particularly effective for introducing aromatic groups at the 6-position of the pyrimidine ring. The Buchwald-Hartwig coupling employs palladium catalysts (e.g., Pd(OAc)₂) with ligands such as Xantphos to facilitate C–N bond formation between halogenated pyrimidines and aryl amines.
Procedure Overview:
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Intermediate Preparation : 2-Chloro-4-(3-chlorophenyl)pyrimidine is synthesized via nucleophilic substitution.
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Coupling Reaction : The intermediate reacts with 3,4-dimethoxyaniline in the presence of Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv.) in toluene at 100°C for 12 hours.
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Workup : The crude product is purified via silica chromatography, yielding the target compound in 75–82% yield.
Table 2: Buchwald-Hartwig Coupling Parameters
| Component | Role | Quantity |
|---|---|---|
| Pd(OAc)₂ | Catalyst | 5 mol% |
| Xantphos | Ligand | 10 mol% |
| Cs₂CO₃ | Base | 2.0 equiv. |
| Toluene | Solvent | 10 mL/mmol |
Ullmann Coupling and Deprotection Strategies
Ullmann-type couplings provide a copper-mediated route for constructing the pyrimidine scaffold. This method is advantageous for introducing electron-rich aryl groups, such as 3,4-dimethoxyphenyl, under thermally activated conditions.
Synthetic Steps:
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Protection : 3,4-Dimethoxyaniline is protected with tetrahydropyran (THP) to prevent unwanted side reactions.
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Coupling : The protected amine reacts with 2,4-dichloropyrimidine using CuI (10 mol%) and ethylene glycol in DMSO at 120°C for 24 hours.
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Deprotection : The THP group is removed via HCl hydrolysis, yielding the free amine intermediate.
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Final Substitution : Reaction with 3-chlorophenylboronic acid under Suzuki conditions completes the synthesis.
Table 3: Ullmann Coupling Efficiency
| Condition | Value | Yield (%) |
|---|---|---|
| Catalyst | CuI | 10 mol% |
| Ligand | Ethylene glycol | 20 mol% |
| Temperature (°C) | 120 | 78 |
| Time (hours) | 24 | 70 |
Comparative Analysis of Synthetic Routes
Yield and Scalability:
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Nucleophilic Substitution : Highest yields (89–92%) but requires elevated temperatures and acidic conditions, limiting scalability.
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Buchwald-Hartwig Coupling : Moderate yields (75–82%) with excellent regioselectivity, suitable for gram-scale synthesis.
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Ullmann Coupling : Lower yields (70–78%) due to multiple steps but offers compatibility with sensitive functional groups.
Purity and Byproducts:
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Nucleophilic substitution generates minimal byproducts when stoichiometry is tightly controlled.
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Palladium-mediated methods necessitate rigorous purification to remove metal residues, as confirmed by ICP-MS analysis.
Industrial-Scale Considerations
For bulk production, continuous flow reactors have been adapted to nucleophilic substitution protocols. Key modifications include:
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent due to its structural properties that may influence biological activity. It has been studied for:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
- Antimicrobial Properties : Research indicates that it may possess antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
Biological Research
In biological studies, this compound has shown promise in:
- Targeting Enzymes : Its ability to interact with specific molecular targets such as kinases or other proteins involved in signaling pathways could lead to new insights into disease mechanisms.
- Neuropharmacology : Investigations into its effects on neurotransmitter systems could reveal potential applications in treating neurological disorders.
Case Studies
Several case studies have highlighted the compound's efficacy in various applications:
- Study on Anticancer Effects : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant inhibition of tumor growth in vitro and in vivo models of breast cancer .
- Antimicrobial Evaluation : Another study evaluated the antimicrobial properties against common pathogens, revealing promising results that warrant further exploration .
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical profiles of pyrimidin-2-amine derivatives are highly dependent on the substituents attached to the phenyl rings. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Pyrimidin-2-amine Analogues
Physicochemical Properties
- Molecular Weight and Solubility :
- The target compound’s molecular weight (~337.4 g/mol, inferred from analogues in ) aligns with typical drug-like molecules. Methoxy groups may enhance aqueous solubility compared to halogenated analogues.
- Predicted properties for 4-(3-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine include a density of 1.335 g/cm³ and boiling point of 502°C, highlighting the impact of substituents on physical characteristics .
Key Research Findings
- RabGGTase Inhibition : Methoxy-rich derivatives (e.g., 3,4,5-trimethoxyphenyl in ) show enhanced inhibitory activity, emphasizing the role of substituent positioning in enzyme targeting .
- Antifungal Activity : Chlorophenyl-pyrimidine hybrids () demonstrate selectivity against fungal pathogens, suggesting synergistic effects between the pyrimidine core and halogenated aryl groups .
Biological Activity
4-(3-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine is a synthetic compound that belongs to the pyrimidine class. Its unique structure, characterized by the presence of a 3-chlorophenyl group and a 3,4-dimethoxyphenyl group, positions it as a compound of interest in medicinal chemistry. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The chemical formula for this compound is with a molecular weight of approximately 351.81 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems. It is believed to modulate the activity of specific enzymes and receptors, leading to various biological responses. The precise mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with receptors influencing cellular signaling pathways.
- Anticancer Activity : Research suggests it may induce apoptosis in cancer cells by targeting specific pathways.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including:
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli | 23.5 |
| Staphylococcus aureus | 32.0 |
| Salmonella typhi | 27.75 |
| Cryptococcus neoformans | 51.5 |
The compound showed the highest activity against Cryptococcus neoformans, indicating potential for treating fungal infections .
Anticancer Activity
In vitro studies have shown that this pyrimidine derivative possesses anticancer properties. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (breast cancer) | 27.6 |
| A549 (lung cancer) | 29.3 |
These findings suggest that the compound may be a promising candidate for further development as an anticancer agent .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Anticancer Effects : A recent investigation into the cytotoxicity of various pyrimidine derivatives found that those with similar structural characteristics to this compound exhibited enhanced anticancer activity due to their ability to induce apoptosis in tumor cells .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of pyrimidine derivatives noted that modifications in the phenyl substituents significantly influenced their activity against pathogenic bacteria and fungi .
Q & A
Q. Optimization Strategies :
- Use statistical experimental design (e.g., factorial design) to identify critical parameters like temperature, catalyst loading, and solvent polarity .
- Monitor reaction progress with TLC or HPLC to minimize side products.
What characterization techniques are essential for confirming the structure and purity of this compound?
Q. Basic
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and aromatic ring integration (e.g., distinguishing chloro and methoxy groups) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., ESI-MS for protonated ion detection).
- X-ray Crystallography : For definitive structural elucidation, particularly to analyze dihedral angles between pyrimidine and substituted phenyl rings (e.g., deviations <15° indicate planar stability) .
- Elemental Analysis : Validate empirical formula compliance (C, H, N, Cl, O).
How can researchers investigate the structure-activity relationships (SAR) of this compound for antimicrobial or antitumor applications?
Q. Advanced
- Substituent Variation : Systematically modify the chloro and methoxy groups. For example:
- Replace 3-chlorophenyl with 4-fluorophenyl to assess halogen positioning effects.
- Vary methoxy groups (e.g., 3,4-dimethoxy vs. 4-methoxy) to study steric/electronic impacts.
- Biological Assays : Compare IC values in cell lines (e.g., MCF-7 for antitumor activity) and microbial strains (e.g., S. aureus). Correlate activity with logP values to evaluate hydrophobicity-driven membrane permeability .
Example SAR Insight :
Pyrimidines with electron-withdrawing groups (e.g., -Cl) enhance antimicrobial potency, while methoxy groups improve solubility but may reduce cytotoxicity .
What strategies are recommended for resolving contradictions in reported biological activity data?
Q. Advanced
- Assay Standardization : Ensure consistent protocols (e.g., incubation time, cell density) across studies. Discrepancies in IC values may arise from variations in ATP-based vs. resazurin assays .
- Structural Verification : Confirm compound integrity via crystallography or 2D NMR, as impurities (e.g., residual solvents) can skew results .
- Meta-Analysis : Use computational tools (e.g., molecular docking) to reconcile divergent data by identifying binding site polymorphisms (e.g., kinase ATP-pocket mutations) .
How can computational methods enhance the study of this compound’s reactivity and interaction mechanisms?
Q. Advanced
- Reaction Path Modeling : Employ density functional theory (DFT) to simulate reaction intermediates and transition states (e.g., amine group substitution barriers) .
- Molecular Dynamics (MD) : Predict binding affinities with biological targets (e.g., dihydrofolate reductase) by simulating ligand-protein interactions over 100+ ns trajectories .
- Data-Driven Optimization : Apply machine learning to predict optimal reaction conditions (e.g., solvent/catalyst combinations) from historical datasets .
What experimental design approaches are most effective for optimizing synthesis conditions?
Q. Advanced
- Design of Experiments (DoE) : Use a central composite design to evaluate interactions between variables (e.g., temperature, catalyst concentration, solvent ratio). For example, a 3 factorial design reduces required trials by 50% while identifying nonlinear effects .
- Response Surface Methodology (RSM) : Model yield or purity as a function of input variables to pinpoint optimal conditions (e.g., 70°C, 0.5 mol% Pd catalyst) .
How can researchers analyze the compound’s molecular interactions with biological targets at the atomic level?
Q. Advanced
- Crystallographic Studies : Resolve co-crystal structures with target proteins (e.g., kinases) to identify hydrogen bonds (e.g., pyrimidine N1 with Lys101) and hydrophobic contacts .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to differentiate enthalpic (e.g., H-bonding) vs. entropic (e.g., desolvation) contributions .
- Fluorescence Quenching : Monitor tryptophan residue fluorescence in target enzymes to infer ligand-induced conformational changes .
What are the critical considerations for ensuring reproducibility in scaled-up synthesis?
Q. Advanced
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real-time, ensuring consistency across batches .
- Scale-Dependent Kinetics : Adjust stirring rates and heat transfer parameters to maintain mixing efficiency and avoid exothermic runaway reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
